(E)-N,4-bis(3,4-dimethylphenyl)-1,3-thiazole-2-carbohydrazonoyl cyanide
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Description
(E)-N,4-bis(3,4-dimethylphenyl)-1,3-thiazole-2-carbohydrazonoyl cyanide is a useful research compound. Its molecular formula is C21H20N4S and its molecular weight is 360.48. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Structural Analysis
The compound is involved in the synthesis of diverse chemical structures and materials, demonstrating its versatility in organic synthesis and materials science. For instance, its structural motif is useful in the synthesis of thiazole derivatives, indicating its importance in creating compounds with potential antiviral activities or for constructing complex molecular architectures (Srivastava et al., 1977; Jones et al., 1998). These syntheses underscore the compound's role in enabling the construction of molecules with significant chemical diversity and potential biological activity.
Biological Applications
The compound's derivatives exhibit a range of biological activities, highlighting their potential in therapeutic and diagnostic applications. For example, thiazole derivatives have shown fungicidal activities, suggesting their utility in developing new agricultural chemicals or antimicrobial agents (Bashandy et al., 2008). Additionally, certain derivatives are employed in nucleic acid labeling, offering tools for molecular biology research and diagnostics (Rye et al., 1992).
Material Science and Sensing
In materials science, the compound's derivatives are used to synthesize metal-organic frameworks (MOFs) with potential applications in sensing and catalysis (Shi et al., 2015). These MOFs can act as fluorescence sensors, demonstrating the compound's utility in developing materials with specific sensing capabilities towards various chemicals.
Synthetic Methodologies
The compound also plays a critical role in developing synthetic methodologies, such as the creation of thiazoline derivatives and the exploration of novel reaction pathways (Suzuki & Izawa, 1976; Bondock, Tarhoni, & Fadda, 2011). These methodologies expand the toolbox of synthetic chemists, enabling the creation of novel compounds with potential applications in various fields.
Properties
IUPAC Name |
(2E)-N-(3,4-dimethylanilino)-4-(3,4-dimethylphenyl)-1,3-thiazole-2-carboximidoyl cyanide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4S/c1-13-5-7-17(9-15(13)3)20-12-26-21(23-20)19(11-22)25-24-18-8-6-14(2)16(4)10-18/h5-10,12,24H,1-4H3/b25-19+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DIRPWTCYXPDQSZ-NCELDCMTSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=CSC(=N2)C(=NNC3=CC(=C(C=C3)C)C)C#N)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)C2=CSC(=N2)/C(=N/NC3=CC(=C(C=C3)C)C)/C#N)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.